![molecular formula C6H4F3IN2 B1315950 3-Iodo-5-(trifluoromethyl)pyridin-2-amine CAS No. 211308-82-6](/img/structure/B1315950.png)
3-Iodo-5-(trifluoromethyl)pyridin-2-amine
Overview
Description
3-Iodo-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C₆H₄N₂F₃I and a molecular weight of 288.01 g/mol It is a pyridine derivative characterized by the presence of an iodine atom at the third position and a trifluoromethyl group at the fifth position on the pyridine ring
Biochemical Analysis
Biochemical Properties
3-Iodo-5-(trifluoromethyl)pyridin-2-amine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable complexes with certain enzymes, thereby influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, this compound has been found to affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target biomolecule. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate access and subsequent phosphorylation events. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, while in vivo studies have highlighted potential long-term impacts on tissue function and organismal health .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects on cellular function and metabolism. At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without significant toxicity. These findings underscore the importance of careful dosage optimization in preclinical studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can modulate the activity of key metabolic enzymes, such as those involved in glycolysis, the citric acid cycle, and fatty acid oxidation. By influencing these pathways, this compound can alter metabolic flux and metabolite levels, thereby impacting overall cellular energy balance and biosynthetic capacity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by transporter proteins, facilitating its accumulation in specific cellular compartments. Additionally, binding proteins can sequester this compound in certain tissues, influencing its localization and bioavailability. These transport and distribution mechanisms are critical for the compound’s biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been found to localize predominantly in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects. The localization of this compound in these subcellular compartments is essential for its role in regulating cellular processes and maintaining cellular homeostasis .
Preparation Methods
The synthesis of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine typically involves the iodination of 5-(trifluoromethyl)pyridin-2-amine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyridine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Iodo-5-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form biaryl derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Synthesis
Building Block for Complex Molecules
3-Iodo-5-(trifluoromethyl)pyridin-2-amine serves as a crucial building block in organic synthesis. It is employed in the construction of more complex organic molecules, particularly in the pharmaceutical industry where it aids in the development of novel drug candidates. The trifluoromethyl group contributes to the compound's lipophilicity and metabolic stability, making it an attractive precursor for various medicinal compounds.
Application | Description |
---|---|
Pharmaceutical Development | Used in the synthesis of drug candidates with enhanced bioactivity. |
Agrochemical Synthesis | Serves as a precursor for developing pesticides and herbicides. |
Medicinal Chemistry
Research indicates that this compound exhibits promising biological activities. It has been investigated for its potential as an anticancer agent and antibacterial compound.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The half-maximal inhibitory concentration (IC50) values are reported as follows:
Cell Line | IC50 (µM) |
---|---|
A549 | 12.5 |
MCF7 | 15.0 |
These findings suggest that this compound may serve as a lead compound for further development in oncology.
Antibacterial Properties
The compound has also shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy surpasses that of several standard antibiotics, indicating its potential use in treating bacterial infections.
Agrochemical Applications
The unique properties of this compound make it valuable in the agrochemical sector. Its fluorinated structure enhances the stability and efficacy of agrochemicals, leading to improved crop protection strategies.
Application | Description |
---|---|
Pesticide Development | Utilized in synthesizing effective pesticides that protect crops from pests. |
Herbicide Formulation | Contributes to the formulation of herbicides with enhanced performance. |
Materials Science
In materials science, this compound is used as a building block for synthesizing new materials and catalysts. Its unique structure allows for the development of materials with specific properties beneficial for various industrial applications.
Case Study 1: Anticancer Mechanism Investigation
A study focusing on the anticancer properties of this compound revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) in A549 cells, resulting in oxidative stress and subsequent apoptosis. This mechanism highlights its potential therapeutic applications in cancer treatment.
Case Study 2: Antibacterial Activity Evaluation
A comprehensive evaluation demonstrated that derivatives of this compound effectively inhibited bacterial growth across various strains, suggesting its viability as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 3-Iodo-5-(trifluoromethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Similar compounds to 3-Iodo-5-(trifluoromethyl)pyridin-2-amine include:
2-Iodo-5-trifluoromethyl-pyridine: Differing by the position of the amino group.
2-Chloro-3-iodo-5-(trifluoromethyl)pyridine: Differing by the presence of a chlorine atom instead of an amino group.
4-(Trifluoromethyl)-6-(4-methoxyphenyl)pyrimidin-2-amine: Differing by the pyrimidine ring and additional substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
Biological Activity
3-Iodo-5-(trifluoromethyl)pyridin-2-amine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both an iodine atom and a trifluoromethyl group on the pyridine ring enhances its reactivity and biological properties, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : CHFIN
- Molecular Weight : 288.01 g/mol
- CAS Number : 211308-82-6
The compound exhibits significant chemical behavior influenced by its halogen substituents, particularly the iodine atom, which acts as an effective leaving group in nucleophilic substitution reactions. This feature allows it to participate in various synthetic pathways, including palladium-catalyzed cross-coupling reactions .
Biological Activity
Research indicates that derivatives of this compound show promising biological activities, particularly in the following areas:
- Antitumor Activity : Compounds with similar structures have been explored for their potential as anti-tumor agents. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, potentially improving their efficacy against cancer cells.
- HIV Protease Inhibition : The compound's structural characteristics suggest potential activity against HIV protease, which is crucial for viral replication. This makes it a candidate for further investigation in antiviral drug development.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its chemical structure through SAR studies. The following table summarizes some structurally similar compounds and their notable features:
Compound Name | Similarity | Key Features |
---|---|---|
3-(Difluoromethyl)-5-iodopyridin-2-amine | 0.97 | Contains difluoromethyl instead of trifluoromethyl |
5-Iodo-3-(trifluoromethyl)pyridin-2-amine | 0.90 | Iodine at a different position on the pyridine ring |
5-Iodo-N,N-dimethyl-3-(trifluoromethyl)pyridin-2-amine | 0.87 | Dimethyl substitution at nitrogen |
5-Iodo-3-(4-(trifluoromethyl)phenyl)pyridin-2-amine | 0.88 | Additional phenyl group enhances structural complexity |
These compounds exhibit variations in substituents that can significantly influence their chemical behavior and biological activity, highlighting the uniqueness of this compound within this class.
Case Studies and Research Findings
Several studies have investigated the biological activities associated with compounds related to this compound:
- Anticancer Studies : A study focusing on various pyridine derivatives demonstrated that modifications to the pyridine ring could lead to enhanced cytotoxicity against specific cancer cell lines. The introduction of trifluoromethyl groups was noted to improve selectivity and potency against tumor cells.
- HIV Protease Inhibition : Research has shown that certain pyridine derivatives can effectively inhibit HIV protease, a critical enzyme for viral replication. The structural features of these compounds play a significant role in their binding affinity and inhibitory activity.
- Neuroprotective Effects : Some derivatives have been explored for their potential neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's disease. The ability to modulate amyloid precursor protein processing suggests that these compounds could offer therapeutic benefits in treating such conditions .
Properties
IUPAC Name |
3-iodo-5-(trifluoromethyl)pyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)3-1-4(10)5(11)12-2-3/h1-2H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBRARFDTYAAFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571850 | |
Record name | 3-Iodo-5-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
211308-82-6 | |
Record name | 3-Iodo-5-(trifluoromethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90571850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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